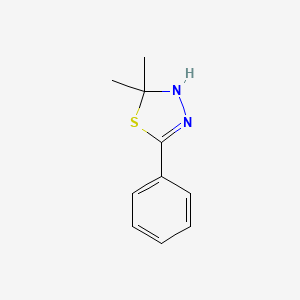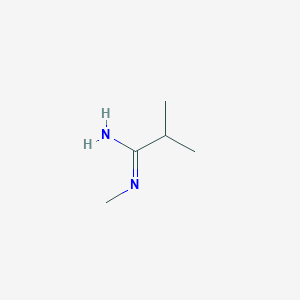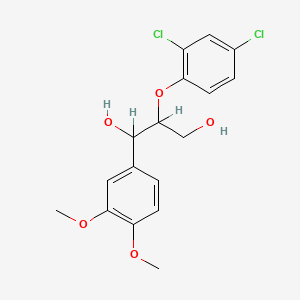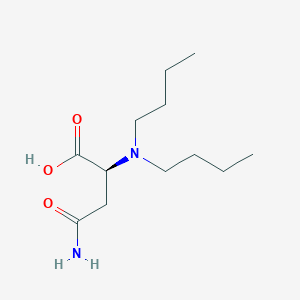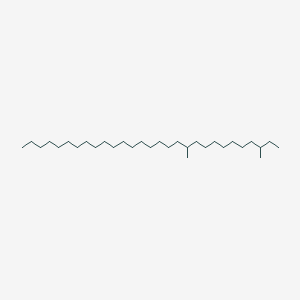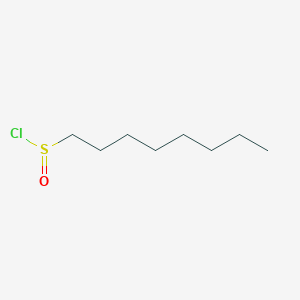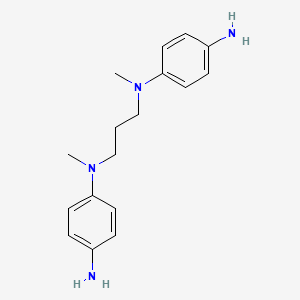
N~1~,N~1'~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) is an organic compound with a complex structure that includes a propane-1,3-diyl linker and two N1-methylbenzene-1,4-diamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) typically involves the reaction of propane-1,3-diyl bisamine with N1-methylbenzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
N~1~,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: A similar compound with a different linker and functional groups.
N,N’-Dimethyl-1,3-propanediamine: Another related compound with different substituents on the nitrogen atoms.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: A compound with a similar structure but different functional groups.
Uniqueness
N~1~,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) is unique due to its specific structure, which includes a propane-1,3-diyl linker and N1-methylbenzene-1,4-diamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
75956-76-2 |
|---|---|
Fórmula molecular |
C17H24N4 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
4-N-[3-(4-amino-N-methylanilino)propyl]-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C17H24N4/c1-20(16-8-4-14(18)5-9-16)12-3-13-21(2)17-10-6-15(19)7-11-17/h4-11H,3,12-13,18-19H2,1-2H3 |
Clave InChI |
BSYCAAPMENQDGM-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCN(C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


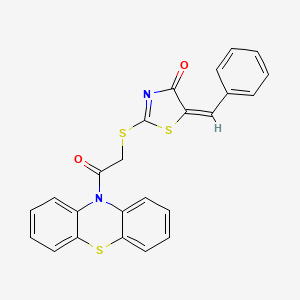
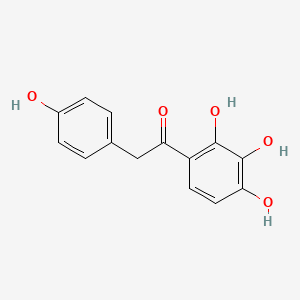
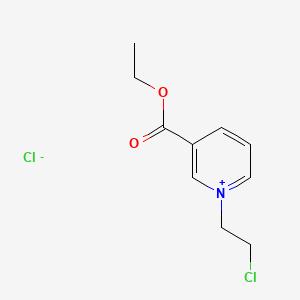
![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
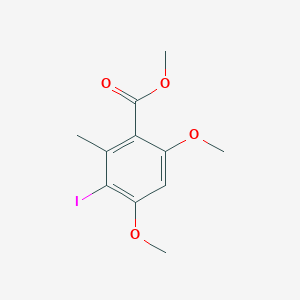
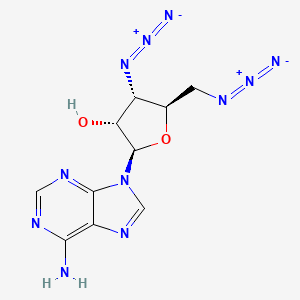
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
